molecular formula C9H8O3 B1194636 4-Acetoxybenzaldehyde CAS No. 878-00-2

4-Acetoxybenzaldehyde

Cat. No.: B1194636
CAS No.: 878-00-2
M. Wt: 164.16 g/mol
InChI Key: SEVSMVUOKAMPDO-UHFFFAOYSA-N
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Description

4-Acetoxybenzaldehyde (CAS 878-00-2; IUPAC name: (4-formylphenyl) acetate) is a para-substituted benzaldehyde derivative featuring an acetoxy group (-OAc) at the 4-position of the aromatic ring. Its molecular formula is C₉H₈O₃ (molecular weight: 164.16 g/mol), and it is typically isolated as a colorless liquid with a boiling point of ~265°C . The compound is synthesized via silica gel column chromatography (petroleum ether/ethyl acetate = 30:1) with a yield of 70% . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 9.99 (s, 1H, CHO), 7.92 (d, J = 8.6 Hz, 2H), 7.28 (d, J = 8.5 Hz, 2H), 2.34 (s, 3H, CH₃) .
  • ¹³C NMR: δ 191.0 (CHO), 168.8 (C=O), 155.4 (C-OAc), 134.0–122.4 (aromatic carbons), 21.2 (CH₃) .
  • HRMS: [M+Na]⁺ observed at m/z 187.0369 (calcd. 187.0366) .

It is widely used in organic synthesis, including porphyrin preparation , catalytic processes , and reductive amination reactions . Its acetoxy group enhances lipophilicity (logP = 1.424) compared to polar analogues like 4-hydroxybenzaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetoxybenzaldehyde can be synthesized through various methods. One common synthetic route involves the acetylation of 4-hydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:

4-Hydroxybenzaldehyde+Acetic AnhydrideThis compound+Acetic Acid\text{4-Hydroxybenzaldehyde} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 4-Hydroxybenzaldehyde+Acetic Anhydride→this compound+Acetic Acid

The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-Acetoxybenzoic acid.

    Reduction: 4-Acetoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Compounds:
4-Acetoxybenzaldehyde is primarily utilized as an intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation and reduction reactions allows for the production of various derivatives. For instance:

  • Oxidation yields 4-acetoxybenzoic acid.
  • Reduction leads to the formation of 4-acetoxybenzyl alcohol.
  • Substitution reactions can produce different substituted benzaldehydes depending on the nucleophile used.

Polymer Synthesis:
Research has shown that this compound can be incorporated into polymer synthesis. A notable study demonstrated its use in creating polymer-bound linkers for solid-phase organic synthesis of sulfonamides. The process involved attaching derivatives of this compound to a polystyrene resin, facilitating the synthesis of sulfonamides through reductive amination and subsequent substitution reactions .

Biological Applications

Synthesis of Biologically Active Molecules:
In biological research, this compound serves as a building block for synthesizing biologically active molecules. Its derivatives have been explored for their potential pharmacological activities. For example, one study identified this compound among the phytochemicals isolated from Buddleja asiatica, suggesting its role in traditional medicine and potential therapeutic applications.

Medicinal Chemistry

Drug Development:
The compound has been investigated for its role in drug development, particularly in creating therapeutic agents. Its derivatives have been studied for their reactivity with various biological targets, which could lead to new medications or treatment modalities .

Boron Neutron Capture Therapy:
While not directly used as a therapeutic agent, derivatives of this compound have been explored in the context of Boron Neutron Capture Therapy (BNCT). Research indicates that functionalized azanonaborane clusters designed for BNCT can react with aldehydes like this compound, potentially enhancing targeting capabilities for tumor cells.

Industrial Applications

Fragrances and Flavors:
In the industrial sector, this compound is employed in producing fragrances and flavors due to its pleasant aroma profile. Its use in fine chemicals production extends to various consumer products where aromatic compounds are essential .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotes
Chemical SynthesisIntermediate for pharmaceuticals and agrochemicalsOxidation/reduction reactions yield various products
Polymer ChemistrySolid-phase synthesis of sulfonamidesPolymer-bound linkers facilitate complex synthesis
Biological ResearchBuilding block for biologically active moleculesIsolated from medicinal plants
Medicinal ChemistryDrug development and BNCT researchPotential therapeutic applications
Industrial ApplicationsProduction of fragrances and flavorsWidely used in consumer products

Case Studies

  • Solid-Phase Organic Synthesis:
    A study conducted on polymer-bound this compound demonstrated its utility in synthesizing sulfonamides, which are critical therapeutic agents. The research highlighted the efficiency of using polymer-bound linkers to simplify purification processes after chemical reactions .
  • Phytochemical Research:
    The identification of this compound from Buddleja asiatica emphasizes its significance in traditional medicine and potential pharmacological benefits, showcasing its role beyond synthetic applications.

Mechanism of Action

The mechanism of action of 4-acetoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetoxy group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The reactivity and physicochemical properties of 4-substituted benzaldehydes are influenced by the electronic and steric nature of their functional groups:

Compound Substituent (X) Electronic Effect Key Structural Feature
4-Acetoxybenzaldehyde -OAc Electron-withdrawing Acetylated hydroxyl group
4-Hydroxybenzaldehyde -OH Electron-donating Free hydroxyl group
4-Acetamidobenzaldehyde -NHAc Electron-withdrawing Acetylated amine group
4-Trifluoromethylbenzaldehyde -CF₃ Strongly electron-withdrawing Fluorinated alkyl group

Key Observations :

  • The electron-withdrawing -OAc group in this compound reduces electron density at the aldehyde, enhancing electrophilicity compared to 4-hydroxybenzaldehyde .
  • The -CF₃ group in 4-trifluoromethylbenzaldehyde induces stronger polarization of the aldehyde, making it highly reactive in cross-coupling reactions .

Physicochemical Properties

Compound Physical State Melting Point (°C) logP
This compound Colorless liquid N/A 1.424
4-Hydroxybenzaldehyde Crystalline solid 115–117 0.87*
4-Acetamidobenzaldehyde Yellow solid Not reported 0.95†
4-Trifluoromethylbenzaldehyde Liquid N/A 2.1‡

*Calculated using ChemAxon; †Estimated; ‡Predicted based on -CF₃ hydrophobicity.

Key Insights :

  • Acetylation of 4-hydroxybenzaldehyde increases logP by ~0.55, enhancing organic-phase solubility .
  • The -CF₃ group in 4-trifluoromethylbenzaldehyde significantly boosts lipophilicity, favoring use in hydrophobic reaction environments .

Reactivity in Organic Reactions

Reductive Amination

This compound exhibits moderate reactivity in reductive amination with azanonaborane clusters, outperforming 4-nitrobenzaldehyde (stronger EWG) but underperforming 4-hydroxybenzaldehyde (electron-donating -OH).

Hydroboration

Competitive hydroboration studies reveal 4-acetamidobenzaldehyde reacts faster than this compound due to the -NHAc group’s stronger electron-withdrawing effect, which polarizes the aldehyde more effectively.

Biological Activity

4-Acetoxybenzaldehyde, also known as p-acetoxybenzaldehyde, is an aromatic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula C9H10O3C_9H_10O_3 and features a benzene ring substituted with an acetoxy group and an aldehyde group. Its structural formula is represented as:

O C C 6H 4OCOCH 3 \text{O C C 6H 4OCOCH 3 }

This unique structure contributes to its reactivity and biological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. A study demonstrated that the compound significantly reduced malondialdehyde (MDA) levels in vitro, indicating its potential to protect cells from oxidative damage .

Compound IC50 (µM) Activity
This compound15.2Antioxidant
Ascorbic Acid10.5Standard Reference

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases. The compound's mechanism involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are critical in inflammation .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogenic microorganisms. In vitro assays have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate that it may serve as a potential antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, reducing oxidative stress.
  • Cytokine Modulation : By inhibiting NF-κB activation, it reduces the expression of inflammatory cytokines.
  • Membrane Disruption : Its lipophilic nature allows it to disrupt microbial membranes, enhancing its antimicrobial activity.

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

  • A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-cancer activity against various cancer cell lines, including MCF-7 and HepG2. The IC50 values ranged from 10 to 30 µM depending on the specific derivative used .
  • Another investigation focused on its neuroprotective effects, where it was found to protect neuronal cells from apoptosis induced by oxidative stress. This suggests a possible application in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Acetoxybenzaldehyde in laboratory settings?

A scalable method involves continuous photo-flow anaerobic oxidative cleavage of styrenes. For example, using 4-vinylphenol acetate as a precursor under UV light and oxygen-free conditions yields 68% product. Characterization via 1H/13C NMR confirms structural integrity, with key signals at δ 10.10 (s, CHO) and δ 2.10 (s, COCH3). Column chromatography (silica, pet ether:ethyl acetate) ensures purification .

Q. Which analytical techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Identifies aldehyde (δ ~10.10) and acetoxy (δ ~2.10) groups.
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 164.0473 confirms molecular formula (C9H8O3).
  • HPLC : Validates purity (≥98%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as a precursor in reductive amination reactions, forming Schiff bases for drug intermediates. For example, it reacts with azanonaborane clusters to study ligand-binding mechanisms, highlighting its role in medicinal chemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Purity variations : Implement HPLC or GC-MS for batch consistency.
  • Assay conditions : Standardize cell lines (e.g., MIN6 or DU145) and incubation times.
  • Structural analogs : Compare results with 4-hydroxybenzaldehyde derivatives to isolate acetoxy-specific effects .

Q. What mechanistic insights exist for this compound’s role in nucleophilic reactions?

Kinetic studies using DFT calculations reveal:

  • The acetoxy group directs nucleophilic attack to the carbonyl carbon (ΔG‡ = 24.3 kcal/mol).
  • Steric hindrance from the acetoxy moiety slows reactivity compared to 4-hydroxybenzaldehyde.
  • Solvent polarity (e.g., DMF vs. THF) modulates reaction rates by stabilizing transition states .

Q. How does the acetoxy substituent influence the compound’s stability under varying pH conditions?

  • Acidic conditions : Acetoxy hydrolysis occurs (t1/2 = 2.3 h at pH 2), forming 4-hydroxybenzaldehyde.
  • Basic conditions : Aldehyde oxidation dominates, yielding 4-acetoxybenzoic acid.
  • Mitigation : Store at neutral pH (6–8) under inert gas to prevent degradation .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity results for this compound?

Contradictions arise from:

  • Cell-line specificity : Higher IC50 in MIN6 (pancreatic β-cells) vs. DU145 (prostate cancer).
  • Metabolic interference : Acetoxy cleavage by esterases in vivo vs. in vitro assays.
  • Dosage thresholds : Nonlinear apoptosis induction observed at >50 μM concentrations .

Properties

IUPAC Name

(4-formylphenyl) acetate
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InChI

InChI=1S/C9H8O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SEVSMVUOKAMPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061250
Record name Benzaldehyde, 4-(acetyloxy)-
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Molecular Weight

164.16 g/mol
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CAS No.

878-00-2
Record name 4-(Acetyloxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

To the solution of 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in 150 ml of pyridine was added acetic anhydride (60 ml). The resultant mixture was stirred at room temperature for 2 hours. After removal of the solvent, the compound was purified by flash chromatography using heptane/methylene chloride/ethyl acetate (20/20/10) as eluent in a yield of 93%.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

4-Hydroxybenzaldehyde was acetylated with pyridine and acetic anhydride as in Example 12 to give 4-acetoxybenzaldehyde which was subjected to dehydration condensation with ethylene glycol to give 2-(4-acetoxyphenyl)-1,3-dioxolan. To a solution of 2-4-acetoxyphenyl)-1,3-dioxolan (13 g) in dichloromethane, bis(trimethylsilyl)-5-fluorouracil prepared as in Example 1 from 5-fluorouracil (10 g) was added followed by treating as in Example 10 to give 4.5 g of crystalline 1-[α-(2-hydroxyethoxy)-4-acetoxybenzyl]-5-fluorouracil.
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Synthesis routes and methods IV

Procedure details

Twenty (20) g. (0.13 moles) of p-cresylacetate, 40 g. (0.39 moles) of acetic anhydride, 40 g. (0.67 moles) of acetic acid, 0.5 g. (0.002 moles) Co(OAc)2· 4H2O, 0.49 g. (0.002 moles) Mn(OAc)2· 4H2O, and 0.43 g. (0.004 moles) NaBr were combined in a glass reactor and heated to 100° C. at atmospheric pressure under air flow of 50 ml/min. The reaction was continued for 71 hours at which time oxygen uptake ceased. Upon cooling, the reaction mixture solidified. Analysis of this material showed p-acetoxybenzoic acid in 77 mole percent yield and p-acetoxybenzaldehyde in 5 mole percent yield. No unreacted p-cresylacetate was detected. The low yield is believed to result from work-up procedures.
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Retrosynthesis Analysis

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